molecular formula C11H15N3 B10794694 3-(3-Pyridinyl)-3,6-diazabicyclo[3.2.1]octane

3-(3-Pyridinyl)-3,6-diazabicyclo[3.2.1]octane

Cat. No.: B10794694
M. Wt: 189.26 g/mol
InChI Key: XVIQZJBHPINOMT-UHFFFAOYSA-N
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Description

3-(3-pyridinyl)-3,6-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a pyridine ring attached to a diazabicyclooctane core. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyridinyl)-3,6-diazabicyclo[32One common method involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions and the action of a catalyst and a strong alkali . Another method involves the use of pyrazolyl, imidazolyl, triazolyl, oxazolyl, oxadiazolyl, thiazolyl, isothiazolyl, thiadiazolyl, and tetrazolyl groups, which can be optionally substituted by various groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyridinyl)-3,6-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. For example, the reaction with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction is a notable transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with hydroxylamine hydrochlorides can lead to the formation of complex bicyclo[3.2.1]octane scaffolds .

Scientific Research Applications

3-(3-pyridinyl)-3,6-diazabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-pyridinyl)-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.2.1]octane derivatives, such as 8-azabicyclo[3.2.1]octane and its various substituted forms .

Uniqueness

What sets 3-(3-pyridinyl)-3,6-diazabicyclo[3.2.1]octane apart is its unique combination of a pyridine ring and a diazabicyclooctane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-pyridin-3-yl-3,6-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-11(6-12-3-1)14-7-9-4-10(8-14)13-5-9/h1-3,6,9-10,13H,4-5,7-8H2

InChI Key

XVIQZJBHPINOMT-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN(C2)C3=CN=CC=C3

Origin of Product

United States

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